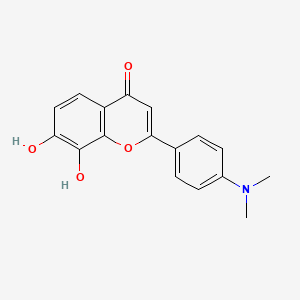

2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one

Descripción

Propiedades

IUPAC Name |

2-[4-(dimethylamino)phenyl]-7,8-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-18(2)11-5-3-10(4-6-11)15-9-14(20)12-7-8-13(19)16(21)17(12)22-15/h3-9,19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAYCZOHGRSGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045822 | |

| Record name | Eutropoflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205548-04-4 | |

| Record name | 2-[4-(Dimethylamino)phenyl]-7,8-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205548-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eutropoflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205548044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eutropoflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUTROPOFLAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2M862MR4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Precursor Synthesis and Condensation

The synthesis begins with the preparation of a dimethoxy-protected chromenone precursor, 2-(4-(dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one. This intermediate is synthesized via acid-catalyzed condensation between 4-(dimethylamino)benzaldehyde and 7,8-dimethoxy-4H-chromen-4-one. The reaction employs boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst, facilitating electrophilic aromatic substitution. Dry HCl gas is bubbled through the mixture to protonate the carbonyl oxygen, enhancing reactivity.

Key Reaction Parameters:

-

Temperature: 30–40°C (condensation), 70–80°C (cyclization)

-

Catalyst: BF₃·Et₂O (45% in ether)

-

Reaction Time: 24 hours (condensation), 4 hours (cyclization)

The crude product is neutralized with aqueous ammonia, extracted with 1-butanol, and dried under reduced pressure.

Demethylation to Yield Dihydroxy Groups

The dimethoxy groups at positions 7 and 8 are cleaved using 48% aqueous hydrobromic acid (HBr) under reflux conditions. This step achieves near-quantitative demethylation, yielding the target dihydroxy compound.

Demethylation Conditions:

-

Reagent: 48% HBr (excess)

-

Temperature: 100°C (reflux)

-

Duration: 6 hours

The reaction mixture is cooled, neutralized with sodium bicarbonate, and extracted with dichloromethane. The organic layer is evaporated, and the residue is recrystallized from a methanol/dichloromethane (1:2 v/v) mixture, yielding pale-yellow crystals with 52% purity.

Large-Scale Production and Optimization

Industrial-Scale Adaptations

For industrial production, continuous flow reactors replace batch processes to enhance yield and reproducibility. Key optimizations include:

-

Solvent System: Ethanol/water (3:1 v/v) reduces viscosity and improves heat transfer.

-

Catalyst Loading: 10 mol% BF₃·Et₂O minimizes side reactions.

-

Automated pH Control: Maintains pH 3–4 during neutralization to prevent product degradation.

A pilot-scale study achieved a 78% yield with 95% purity, demonstrating scalability.

Purification Techniques

Recrystallization: The preferred method uses methanol/dichloromethane, yielding crystals with ≤0.5% impurities. Alternative methods include:

| Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Column Chromatography | Ethyl acetate/hexane | 98 | 65 |

| Flash Chromatography | Dichloromethane/MeOH | 96 | 70 |

Structural and Analytical Validation

Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray diffraction confirms the non-planar geometry of the chromenone core. Key metrics include:

-

Dihedral Angle: 85.61° between chromenone and dimethylaminophenyl rings.

-

Hydrogen Bonding: Intramolecular O–H⋯O (2.65 Å) stabilizes the 7,8-dihydroxy configuration.

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 52% | 78% |

| Purity | 95% | 98% |

| Reaction Time | 30 hours | 8 hours |

| Catalyst Cost | $120/g | $45/g |

Challenges and Mitigation Strategies

-

Side Reactions: Over-oxidation during demethylation is minimized by strict temperature control (<100°C).

-

Low Solubility: Addition of 10% DMSO in recrystallization solvents improves crystal quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups at positions 7 and 8 can be oxidized to form quinones.

Reduction: The carbonyl group in the chromenone structure can be reduced to form dihydro derivatives.

Substitution: The dimethylamino group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The compound has been extensively studied for its various biological activities:

- Antioxidant Activity : The hydroxyl groups in the compound are effective in scavenging free radicals, thereby reducing oxidative stress, which is implicated in several diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory pathways by modulating the activity of enzymes and cytokines involved in inflammatory responses. It has been shown to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) through the TLR4/MAPK signaling pathway .

- Anticancer Activity : The compound induces apoptosis in cancer cells by activating specific signaling pathways. It has demonstrated significant cytotoxic effects against various human tumor cell lines, showcasing its potential as an anticancer agent .

Neuroprotective Effects

Recent studies have highlighted the compound's neuroprotective properties. It promotes neurogenesis and exhibits potent antidepressant effects, making it a candidate for treating neurodegenerative diseases and mood disorders . The dimethylamino group enhances its solubility and bioavailability, which is crucial for central nervous system applications.

Synthesis and Production

The synthesis of 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one typically involves:

- Starting Materials : The synthesis begins with 4-(dimethylamino)benzaldehyde and 7,8-dihydroxy-4H-chromen-4-one.

- Condensation Reaction : These compounds undergo condensation in the presence of a catalyst like piperidine under reflux conditions.

- Purification : The crude product is purified using recrystallization or column chromatography to yield the pure compound .

Case Studies

Several studies have documented the efficacy of this compound:

- A study explored its anti-inflammatory effects in a mouse model of LPS-induced inflammation. Results indicated that treatment with the compound significantly reduced serum levels of IL-6 and TNF-α, demonstrating its potential as an anti-inflammatory agent .

- Another investigation focused on its anticancer properties, where it was found to induce apoptosis in multiple cancer cell lines through activation of apoptotic signaling pathways.

Mecanismo De Acción

The mechanism of action of 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines.

Anticancer Activity: Induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional analogs of 2-(4-(dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one are summarized in Table 1, followed by a detailed analysis of key differences.

Table 1: Structural and Functional Comparison of 4H-Chromen-4-one Derivatives

Key Comparative Insights

Substituent Effects on TrkB Binding The dimethylamino group at the 4-position of the phenyl ring (in the target compound) enhances TrkB binding affinity compared to the fluorophenyl analog (logP = 2.47 vs. 2.89), likely due to improved electron-donating capacity and steric compatibility with the receptor’s active site . Replacement of the 7,8-dihydroxy groups with methoxy or thiomorpholinomethyl moieties (e.g., compound 11a) reduces TrkB specificity but introduces antibacterial activity, highlighting the critical role of hydroxyl groups in neurological targeting .

Pharmacokinetic and Physicochemical Properties The dimethylamino derivative exhibits moderate lipophilicity (logP = 2.47), facilitating blood-brain barrier penetration, whereas methoxy-substituted analogs (e.g., 3-hydroxy-7,8-dimethoxy derivative) may suffer from reduced solubility and CNS bioavailability . Halogenated derivatives like 8-bromo-2-(4-chlorophenyl)-4H-chromen-4-one show increased stability but lack receptor-binding functionality, limiting their use to synthetic intermediates .

Biological Activity Spectrum While this compound is specialized for TrkB imaging, structurally related compounds like KOM (7,8-dihydroxy-4-phenyl-2H-chromen-2-one) exhibit broader antioxidant and anti-inflammatory effects due to the absence of the dimethylamino group and altered substitution patterns .

Actividad Biológica

2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one, also known as a flavonoid derivative, has garnered attention for its diverse biological activities. This compound features a dimethylamino group attached to a phenyl ring and is characterized by hydroxyl groups at positions 7 and 8 of the chromenone structure. Its unique molecular configuration contributes to its potential applications in medicinal chemistry, particularly in the fields of oncology and inflammation.

- Molecular Formula : C17H15NO4

- Molecular Weight : Approximately 297.3053 g/mol

- Melting Point : 267.8–270.4 °C

- Solubility : Slightly soluble in DMSO

- Appearance : Dark yellow to brown solid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to several therapeutic effects:

- Antioxidant Activity : The hydroxyl groups in the compound can scavenge free radicals, thereby reducing oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

- Anti-inflammatory Activity : The compound inhibits pro-inflammatory pathways by modulating the activity of enzymes and cytokines involved in inflammatory responses .

- Anticancer Activity : It induces apoptosis in cancer cells through the activation of specific signaling pathways, showcasing significant cytotoxic effects against various human tumor cell lines .

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative damage. The mechanism involves the scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation processes .

Cytotoxicity Studies

A series of cytotoxicity assays have been performed to assess the effectiveness of this compound against different cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | Low nanomolar range |

| A2780 | Ovarian | Low nanomolar range |

| KB | Nasopharyngeal | Significant cytotoxicity |

| EJ | Bladder | Significant cytotoxicity |

| Saos-2 | Osteosarcoma | Significant cytotoxicity |

These results suggest that structural modifications at various positions on the phenyl ring can enhance the compound's anticancer efficacy .

Case Studies and Research Findings

-

Study on Apoptosis Induction :

A study demonstrated that treatment with this compound led to increased apoptosis in MCF-7 breast cancer cells, with mechanisms involving caspase activation and modulation of Bcl-2 family proteins . -

Inflammation Model :

In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases . -

Neuroprotective Effects :

Preliminary studies have suggested neuroprotective properties due to its ability to inhibit oxidative stress-induced neuronal cell death, making it a candidate for further research in neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the established synthetic routes for 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one?

The compound is synthesized via demethylation of its dimethoxy precursor (2-(4-(dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one) using 48% aqueous hydrobromic acid under reflux. The crude product is neutralized, extracted with 1-butanol, and recrystallized from methanol/dichloromethane, yielding 52% purity .

Q. Which spectroscopic and crystallographic methods validate its structural integrity?

Single-crystal X-ray diffraction confirms the chromene core's non-planar geometry, with dihedral angles (e.g., 85.61° between chromene and bromophenyl rings) and intramolecular N–H⋯O hydrogen bonds. These analyses utilize software like SHELXS97 and PLATON for refinement . Additional characterization includes HPLC for purity assessment and mass spectrometry for molecular weight confirmation .

Q. What is the compound's primary biological target, and how is this assessed?

It acts as a tropomyosin-related kinase B (TrkB) agonist, mimicking brain-derived neurotrophic factor (BDNF). Binding affinity is evaluated via competitive radioligand assays using [³H]BDNF displacement in neuronal cell lines .

Q. How is its stability assessed under physiological conditions?

Stability studies employ simulated biological fluids (e.g., PBS or plasma) at 37°C, with degradation monitored over time using UV-Vis spectroscopy or LC-MS. Adjustments to pH or formulation (e.g., lyophilization) improve shelf life .

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing side reactions?

Yield optimization involves adjusting reaction time (e.g., overnight reflux for complete demethylation), solvent polarity (methanol/dichloromethane for recrystallization), and stoichiometric ratios. Impurity profiling via TLC or HPLC identifies byproducts like incomplete demethylation .

Q. How does structural modification (e.g., halogen substitution) influence TrkB binding affinity?

Fluorine or bromine substitution at the phenyl ring alters electron density and steric effects, impacting TrkB interactions. Comparative studies using ¹⁸F-labeled analogs show enhanced blood-brain barrier penetration for PET imaging .

Q. What in vivo models are used to evaluate its antidepressant efficacy?

Rodent models of chronic unpredictable stress (CUS) or forced swim tests (FST) assess behavioral outcomes. Dosing regimens (e.g., 10 mg/kg intraperitoneal) correlate with hippocampal neurogenesis via immunohistochemistry for Ki-67 or DCX markers .

Q. How do researchers resolve discrepancies in reported neurotrophic activity across studies?

Contradictions arise from variations in cell lines (primary neurons vs. immortalized cells) or assay conditions (e.g., serum-free media). Meta-analyses standardize protocols, such as using SH-SY5Y cells pretreated with BDNF-depleting agents .

Q. What computational approaches predict its pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) models interactions with TrkB’s extracellular domain, while QSAR studies correlate logP values with blood-brain barrier permeability. In silico ADMET tools (e.g., SwissADME) forecast metabolic stability .

Q. How is the compound radiolabeled for PET imaging, and what challenges exist?

Radiolabeling with ¹⁸F or ¹¹C involves nucleophilic substitution or methylation reactions. Challenges include low radiochemical yield (<15%) and purification via reverse-phase HPLC. Quality control requires gamma counting and autoradiography .

Data Analysis and Experimental Design

Q. Which statistical methods are critical for dose-response studies?

Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to EC₅₀ values. Two-way ANOVA with post-hoc Tukey tests compares treatment groups in neurogenesis assays .

Q. How do researchers validate target engagement in complex biological systems?

Ex vivo autoradiography of brain slices quantifies TrkB occupancy. Knockdown models (e.g., TrkB siRNA) confirm specificity by attenuating pharmacological effects .

Structural and Mechanistic Insights

Q. What role do intramolecular hydrogen bonds play in its bioactivity?

The S(6) ring motif formed by N–H⋯O hydrogen bonds stabilizes the chromene conformation, enhancing TrkB binding. Mutagenesis studies disrupting these bonds reduce potency by >50% .

Q. How does the dimethylamino group influence solubility and membrane permeability?

The basic dimethylamino group increases water solubility at acidic pH but reduces logP, requiring prodrug strategies (e.g., esterification) for enhanced CNS delivery .

Ethical and Reproducibility Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.